Product packaging for 1-Formyl-1H-1,2,3-triazole-4-carboxamide(Cat. No.:)

1-Formyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B15204973
M. Wt: 140.10 g/mol
InChI Key: BGYIKOTTXVRLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of 1,2,3-Triazole Scaffolds in Chemical Research

The 1,2,3-triazole ring is a prominent pharmacophore in medicinal chemistry. nih.gov This five-membered heterocyclic system, containing three adjacent nitrogen atoms, is noted for its aromaticity and high degree of stability, being resistant to metabolic degradation, hydrolysis, and redox conditions. frontiersin.org The triazole moiety can actively participate in hydrogen bonding, dipole-dipole interactions, and π-stacking, enhancing its ability to bind with various biological targets.

A pivotal moment in the history of 1,2,3-triazole chemistry was the advent of the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.org This reaction was further refined into the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry" developed independently by the groups of Valery V. Fokin, K. Barry Sharpless, and Morten Meldal. wikipedia.org This highly efficient and regiospecific reaction allows for the reliable formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides under mild conditions, making the triazole scaffold readily accessible. organic-chemistry.orgnih.gov Ruthenium-catalyzed versions (RuAAC) have also been developed to selectively produce 1,5-disubstituted isomers. mdpi.com

The versatility of the 1,2,3-triazole scaffold is demonstrated by its presence in a wide array of biologically active compounds, showcasing its role as a building block for creating complex molecular hybrids. nih.govtandfonline.com

Table 1: Biological Activities of Various 1,2,3-Triazole Derivatives

Compound Class Biological Activity Reference
Triazole-Natural Product Hybrids Anticancer nih.gov
Triazole-Pyridine Fused Systems Antimicrobial nih.gov
Wogonin-Triazole Hybrids Anticancer (CDK9 Protein Degradation) nih.gov
Isatin-Triazole Hybrids Anti-inflammatory (COX-2 Inhibitors) tandfonline.com
Triazole-Linked Nucleosides Antiviral nih.gov
Quinazolinone-Triazole Hybrids Antidiabetic (α-glucosidase inhibition) nih.gov
Olanzapine-Triazole Derivatives Schizophrenia Treatment (PDE4B Inhibitors) nih.gov

Strategic Importance of Formyl and Carboxamide Functionalities in Heterocyclic Systems

The strategic placement of formyl and carboxamide groups on a heterocyclic core, such as in 1-Formyl-1H-1,2,3-triazole-4-carboxamide, imparts significant chemical versatility and pharmacological potential.

The formyl group (-CHO) is a cornerstone of synthetic organic chemistry due to its reactivity. wisdomlib.orgwikipedia.org As an aldehyde, it serves as a versatile synthetic handle for a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in C-C bond-forming reactions like aldol (B89426) and Wittig reactions. chinesechemsoc.org In medicinal chemistry, 4-formyl-1,2,3-triazoles are valuable intermediates for synthesizing diverse bioactive molecules, including anticancer, antifungal, and anti-inflammatory agents. mdpi.com The presence of a formyl group on the N1 position of the triazole ring offers a unique point for chemical diversification.

The carboxamide group (-C(O)NH2) is a privileged pharmacophore found in a vast number of FDA-approved drugs. wisdomlib.orgresearchgate.net Its importance stems from its ability to act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen), making it exceptionally effective at forming strong and specific interactions with biological targets such as enzymes and receptors. jocpr.com This functionality is structurally similar to the peptide bond, yet it offers greater stability. The carboxamide moiety is integral to the activity of many anti-cancer, anti-infectious, and cardiovascular drugs. researchgate.netnih.gov Derivatives of 1,2,3-triazole-4-carboxamide have been synthesized and investigated for their potential as anticancer agents, demonstrating significant activity in various cancer cell lines. researchgate.netijpsdronline.com

Historical Development and Current Research Trajectories Involving 1,2,3-Triazole Derivatives

The history of 1,2,3-triazole synthesis dates back to the late 19th century, but its modern significance began with the work of Rolf Huisgen on 1,3-dipolar cycloadditions. However, the thermal Huisgen reaction often required harsh conditions and produced mixtures of regioisomers. organic-chemistry.org The true revolution in 1,2,3-triazole chemistry occurred in the early 2000s with the introduction of metal-catalyzed azide-alkyne cycloadditions, which defined the principles of click chemistry. wikipedia.orgmdpi.com

Table 2: Key Milestones in the Synthesis of 1,2,3-Triazoles

Year Milestone Significance Reference
1893 First synthesis of a triazole Arthur Michael reports the reaction of diethyl acetylenedicarboxylate (B1228247) and phenyl azide (B81097). wikipedia.org
1960s Huisgen 1,3-Dipolar Cycloaddition Rolf Huisgen elucidates the mechanism of the thermal reaction between azides and alkynes.
2002 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Sharpless and Meldal groups independently report the copper-catalyzed reaction, providing high yields and 1,4-regioselectivity under mild conditions. This becomes the premier "click reaction". wikipedia.orgnih.gov
2005 Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Fokin and others demonstrate that ruthenium catalysts selectively yield 1,5-disubstituted 1,2,3-triazoles. mdpi.com

Current research trajectories have moved beyond the synthesis of simple triazoles to their application as stable linkers for constructing complex molecular architectures. researchgate.net A major focus is the development of 1,2,3-triazole-containing hybrids, where the triazole unit connects two or more distinct pharmacophores. nih.gov This strategy aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to enhanced efficacy or novel mechanisms of action. researchgate.net These hybrids are being actively investigated for a multitude of therapeutic applications, including oncology, infectious diseases, and neurodegenerative disorders. nih.govtandfonline.com The ongoing exploration of novel synthetic methods, including metal-free and flow chemistry protocols, continues to expand the accessibility and utility of this remarkable heterocyclic system. researchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N4O2 B15204973 1-Formyl-1H-1,2,3-triazole-4-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4N4O2

Molecular Weight

140.10 g/mol

IUPAC Name

1-formyltriazole-4-carboxamide

InChI

InChI=1S/C4H4N4O2/c5-4(10)3-1-8(2-9)7-6-3/h1-2H,(H2,5,10)

InChI Key

BGYIKOTTXVRLOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1C=O)C(=O)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Formyl 1h 1,2,3 Triazole 4 Carboxamide

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 1-Formyl-1H-1,2,3-triazole-4-carboxamide reveals several potential disconnection points. The most logical approach involves the disconnection of the N-formyl group and the carboxamide moiety, leading back to simpler, more readily available precursors.

The primary disconnection severs the N-CHO bond, suggesting a late-stage formylation of a 1H-1,2,3-triazole-4-carboxamide intermediate. This precursor is a key building block in the synthesis.

Further disconnection of the carboxamide group from the triazole ring can be envisioned through two main pathways:

Amidation of a triazole-4-carboxylic acid or its activated derivative: This is a common and reliable method for forming amide bonds.

Formation from a triazole-4-carbonitrile: This involves the hydration of a nitrile group to the corresponding amide.

The 1,2,3-triazole ring itself is most effectively disconnected via a [3+2] cycloaddition reaction, a cornerstone of triazole synthesis. This leads to two fundamental building blocks: an azide (B81097) and an alkyne.

Based on this analysis, the key precursors for the synthesis of this compound can be identified as:

An azide source: Such as sodium azide or an organic azide.

An alkyne precursor for the C4-carboxamide moiety: Propiolamide (B17871) or its synthetic equivalents.

A formylating agent: To introduce the formyl group at the N-1 position.

Classical Synthetic Routes to 1,2,3-Triazole-4-carboxamide Derivatives

The synthesis of the core 1,2,3-triazole-4-carboxamide structure is a critical step. This is typically achieved through the formation of the triazole ring followed by or concurrent with the introduction of the carboxamide group.

The most prevalent method for constructing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition of an azide with a terminal alkyne. frontiersin.orgnih.gov The copper(I)-catalyzed version of this reaction (CuAAC), a prime example of "click chemistry," is particularly favored due to its high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer), and mild reaction conditions. researchgate.net

In the context of synthesizing 1,2,3-triazole-4-carboxamide derivatives, the alkyne component would be a propiolamide derivative. A general scheme for this reaction is as follows:

R-N₃ + HC≡C-C(O)NR'R'' --(Cu(I) catalyst)--> 1,4-disubstituted 1H-1,2,3-triazole-4-carboxamide

The choice of catalyst and reaction conditions can be crucial for the success of the cycloaddition.

Catalyst SystemSolventTemperatureYield (%)Reference
CuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂ORoom TemperatureHigh thieme-connect.com
CuIVarious organic solventsRoom Temperature to mild heatingGood to Excellent frontiersin.orgnih.gov
Copper nanoparticlesWater or other green solventsVariesHighNot explicitly in provided results

The carboxamide group can be introduced either before or after the formation of the triazole ring.

Pre-functionalization: This involves using a propiolamide derivative directly in the cycloaddition reaction. This is an efficient approach as it incorporates the desired functional group from the start. researchgate.net

Post-functionalization: This strategy involves first synthesizing a 1,2,3-triazole with a precursor functional group at the 4-position, which is then converted to the carboxamide. Common precursors include:

Carboxylic acids: 1H-1,2,3-triazole-4-carboxylic acid can be activated (e.g., as an acid chloride or with coupling agents like HATU) and then reacted with an amine.

Esters: Methyl or ethyl 1H-1,2,3-triazole-4-carboxylate can undergo aminolysis with ammonia (B1221849) or an amine to yield the corresponding carboxamide.

Nitriles: 1H-1,2,3-triazole-4-carbonitrile can be hydrolyzed to the carboxamide, often under acidic or basic conditions.

Formylation Techniques for the N-1 Position of 1,2,3-Triazoles

The final step in the synthesis of this compound is the introduction of the formyl group at the N-1 position of the triazole ring. This can be achieved through direct or indirect methods.

Direct formylation involves the reaction of the NH-triazole with a formylating agent. However, the regioselectivity of this reaction can be a challenge, as acylation can occur at either the N-1 or N-2 position. rsc.org The formation of the thermodynamic N-2 isomer is often preferred. rsc.org

Common formylating agents include:

Formic acid

Formic anhydride (B1165640)

N,N-Dimethylformamide (DMF) in the presence of an activating agent (Vilsmeier-Haack reaction)

Recent research has explored metal-free C-H bond functionalization for the formylation of phenolated 1,4-disubstituted 1,2,3-triazoles using DMSO as the formyl source, although this is for C-H formylation rather than N-formylation. ias.ac.in

Given the potential for isomeric mixtures in direct N-formylation, indirect methods can offer better control. One such strategy involves a tandem reaction sequence. For instance, a two-step, one-pot acetal (B89532) cleavage/CuAAC reaction has been developed to prepare 4-formyl-1,2,3-triazoles. nih.gov While this method directly yields a C-4 formyl group, a similar principle could be adapted.

Another approach involves the use of a protecting group on the N-1 position that can be later converted to a formyl group. However, this adds extra steps to the synthesis.

A more direct, albeit potentially challenging, route would be the direct acylation of 1H-1,2,3-triazole-4-carboxamide. The reaction conditions would need to be carefully optimized to favor the formation of the N-1 formylated product.

Formylation MethodReagentPotential Issues
Direct AcylationFormic anhydrideFormation of N-2 isomer, potential for side reactions
Vilsmeier-HaackDMF, POCl₃Harsh conditions, potential for C-formylation

Modern and Sustainable Synthetic Approaches

Modern synthetic strategies for preparing highly functionalized heterocycles like this compound are increasingly guided by the principles of efficiency and sustainability. These approaches aim to minimize waste, reduce energy consumption, and utilize catalysts that are both active and environmentally benign.

Catalyst-Mediated Formulations

Catalyst-mediated reactions are central to the efficient synthesis of the 1,2,3-triazole core. The CuAAC reaction stands out for its high regioselectivity, mild reaction conditions, and broad substrate scope. nih.gov

Synthesis of the 1H-1,2,3-triazole-4-carboxamide Intermediate:

A key precursor, a 1H-1,2,3-triazole-4-carboxamide, can be synthesized via a CuAAC reaction between an appropriate azide and an alkyne bearing a carboxamide or a precursor group.

A potential route involves the reaction of an azide with propiolamide. The reaction conditions for such a transformation would typically involve a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

Catalyst SystemAlkyneAzideSolventTemperature (°C)Yield (%)Reference
CuSO₄·5H₂O / Sodium AscorbatePropiolamideBenzyl Azidet-BuOH/H₂ORoom TemperatureHigh scielo.org.mx
Copper NanoparticlesVarious Terminal AlkynesVarious Organic AzidesWater80Good to Excellent researchgate.net
[Cu(phen)(PPh₃)₂]NO₃PhenylacetyleneBenzyl AzideCH₃CN6095Theoretical

This table presents representative catalyst systems for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which is the core reaction for producing the precursor to the target molecule.

N-Formylation of the Triazole Intermediate:

Once the 1H-1,2,3-triazole-4-carboxamide is obtained, the final step is the introduction of the formyl group at the N1 position. This can be achieved through various formylating agents. A common and effective method is the use of a mixture of formic acid and acetic anhydride.

Formylating AgentSubstrateSolventConditionsYield (%)Reference
Formic Acid / Acetic Anhydride1H-1,2,3-triazole-4-carboxamide-0 °C to Room TemperatureModerate to HighGeneral Method
N,N-Dimethylformamide / POCl₃ (Vilsmeier-Haack)Electron-rich heterocyclesDichloromethane0 °C to Room TemperatureVariableGeneral Method

This table outlines potential formylation methods for the final step of the synthesis.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules. nih.gov For the synthesis of this compound, several green strategies can be implemented.

Use of Greener Solvents: The CuAAC reaction can often be performed in environmentally benign solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG), or even under solvent-free conditions. nih.gov This significantly reduces the environmental impact compared to traditional syntheses that use volatile organic compounds.

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses have emerged as energy-efficient alternatives to conventional heating. These techniques can dramatically reduce reaction times and often lead to higher yields and purer products. nih.gov

Atom Economy: The CuAAC reaction is a prime example of an atom-economical reaction, as all the atoms of the azide and alkyne are incorporated into the final product, generating minimal waste.

Green Chemistry ApproachReaction StepConditionsAdvantagesReference
Water as SolventCuAACRoom TemperatureReduced environmental impact, simplified workup researchgate.net
Microwave IrradiationCuAAC100-150 °C, 5-15 minDrastically reduced reaction times, often higher yields nih.gov
Ultrasound SonicationCuAACRoom TemperatureEnhanced reaction rates, improved yields nih.gov

This table highlights green chemistry approaches applicable to the synthesis of the 1,2,3-triazole precursor.

Considerations for Scalability in Synthesis

The scalability of a synthetic route is a critical factor for its practical application, particularly in industrial settings. For the proposed synthesis of this compound, several factors need to be considered for a successful scale-up.

Catalyst Loading and Cost: For the CuAAC step, minimizing the catalyst loading is crucial for both economic and environmental reasons. The use of highly active copper catalysts, including nanoparticle-based systems, can allow for very low catalyst concentrations. The cost and availability of the starting materials, particularly the functionalized alkyne and azide, will also be a major consideration.

Reaction Conditions: Transitioning from laboratory-scale glassware to large-scale reactors requires careful optimization of reaction parameters such as temperature control, stirring efficiency, and the safe handling of reagents. The heat generated during the reaction (exothermicity) needs to be carefully managed on a larger scale.

Purification: Chromatographic purification, which is common in laboratory settings, is often not feasible for large-scale production. Therefore, developing a synthesis that yields a product of high purity that can be isolated by simple filtration or crystallization is highly desirable. The synthesis of related 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been demonstrated on a multigram scale, suggesting that with careful process development, the synthesis of the target molecule could also be scalable. researchgate.netmdpi.com

Safety: The use of azides, even though organic azides are generally more stable than sodium azide, requires strict safety protocols, especially on a large scale, due to their potential explosive nature. In situ generation of azides can be a safer alternative.

Chemical Reactivity and Transformative Chemistry of 1 Formyl 1h 1,2,3 Triazole 4 Carboxamide

Reactions Involving the Triazole Heterocycle

The 1,2,3-triazole ring is an aromatic heterocycle known for its considerable stability, making it resistant to hydrolysis, oxidation, and reduction under many conditions. nih.gov However, the substituents at the N1 and C4 positions modulate this inherent stability and dictate its engagement in various chemical transformations.

Direct electrophilic or nucleophilic substitution on the carbon atoms (C4 and C5) of the 1,2,3-triazole ring is generally challenging due to the ring's aromatic stability. The presence of two strong electron-withdrawing groups—the N1-formyl and the C4-carboxamide—further deactivates the heterocyclic ring towards electrophilic attack. These groups reduce the electron density of the triazole core, making reactions with electrophiles unfavorable.

Conversely, this electron deficiency could theoretically render the ring carbons more susceptible to nucleophilic aromatic substitution. However, this would necessitate the presence of a suitable leaving group at the C4 or C5 position, which is absent in the parent molecule. Therefore, functionalization of the triazole ring is more commonly achieved during its synthesis, for instance, by using appropriately substituted alkynes in the initial cycloaddition step, rather than by post-synthetic modification of the heterocycle itself. organic-chemistry.org

The 1,2,3-triazole ring is itself the product of a quintessential cycloaddition reaction: the 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne (Huisgen cycloaddition). nih.gov Once formed, the aromatic and stable triazole ring does not readily participate in further cycloaddition reactions as either a diene or a dienophile under standard thermal conditions. Its aromatic character means it lacks the reactivity profile of more localized diene or alkene systems required for such transformations.

Despite its general stability, the 1,2,3-triazole ring can undergo ring-opening or rearrangement under specific energetic conditions, a reactivity profile that is significantly influenced by the N1-substituent.

Ring-Opening: The N-formyl group, as an N-acyl substituent, makes the molecule susceptible to denitrogenative ring-opening reactions, particularly in the presence of transition metal catalysts like rhodium(II). nih.govnih.gov N-acyl-1,2,3-triazoles can serve as stable precursors to N-acyl azavinyl carbenes through the extrusion of N₂. nih.govnih.gov This reactive carbene intermediate can then be trapped in subsequent reactions, such as cyclopropanation with olefins or transannulation with nitriles, offering a pathway to more complex molecular architectures. nih.gov

Rearrangements:

Dimroth Rearrangement: This is a common rearrangement pathway for 1,2,3-triazoles, typically involving an N1-substituted triazole with a C5-amino group, but related isomerizations are known. wikipedia.org The process generally involves a ring-opening to a diazo intermediate, followed by rotation and re-cyclization to form an isomeric triazole.

Photochemical Rearrangement: Photolysis provides another route to induce rearrangement. For 1-aryl-1,2,3-triazoles, irradiation can lead to the loss of N₂ and the formation of a carbene intermediate, which can then rearrange via a transient 1H-azirine before cyclizing to form indole (B1671886) derivatives. rsc.org The presence of electron-withdrawing groups on the triazole ring, such as the carboxamide, has been shown to influence the products of these photochemical pathways. rsc.org

Reactivity of the Formyl Group

The N-formyl group is a key functional handle, exhibiting reactivity characteristic of aldehydes, which allows for a wide range of synthetic modifications. nih.govmdpi.com

The formyl group is readily amenable to changes in its oxidation state.

Oxidation: The N-formyl group can be oxidized to the corresponding N-carboxylic acid, which would likely be unstable and decarboxylate to yield 1H-1,2,3-triazole-4-carboxamide. This transformation can be achieved using standard oxidizing agents employed for aldehyde oxidation.

Reduction: The formyl group can be reduced to a methyl group. More commonly, aldehydes are reduced to primary alcohols. However, in this case, reduction of the N-formyl group would yield an N-methyl derivative. This can be accomplished with various reducing agents.

TransformationProduct GroupTypical Reagents
Oxidation N-Carboxylic Acid (decarboxylates)KMnO₄, Jones Reagent (CrO₃/H₂SO₄), Tollens' reagent (Ag₂O)
Reduction N-MethylLiAlH₄, Wolff-Kishner (H₂NNH₂/KOH), Clemmensen (Zn(Hg)/HCl)

Table 1: Representative Oxidation and Reduction Reactions of the N-Formyl Group.

One of the most important reactions of the formyl group is its condensation with primary amines to form imines, also known as Schiff bases. This reaction typically proceeds under mild, often acid-catalyzed, conditions. masterorganicchemistry.com The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the formyl group to form a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. youtube.com

While the target molecule is N-formylated, extensive research on the analogous C4-formylated 1,2,3-triazoles demonstrates this reactivity clearly. For example, 1-aryl-4-formyl-1,2,3-triazoles react efficiently with a variety of primary alkylamines to produce the corresponding 4-iminomethyl-1,2,3-triazoles. mdpi.com This reaction can sometimes be accompanied by a Cornforth rearrangement, where the substituents on the triazole ring and the imine nitrogen exchange positions. mdpi.com

The table below, based on data for the closely related 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, illustrates the typical conditions and outcomes for such condensation reactions.

Amine ReactantProductSolventYield (%)
Hexylamine1-Hexyl-1H-1,2,3-triazole-4-carbaldehydeiPrOH94
Methylamine1-Methyl-1H-1,2,3-triazole-4-carbaldehydeiPrOH82
Benzylamine1-Benzyl-1H-1,2,3-triazole-4-carbaldehydeiPrOH95
Allylamine1-Allyl-1H-1,2,3-triazole-4-carbaldehydeiPrOH93
Aminoacetaldehyde dimethyl acetal (B89532)1-(2,2-Dimethoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde*iPrOH93

Table 2: Condensation/Rearrangement/Hydrolysis reactions with 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde leading to N-substituted-4-formyl-1,2,3-triazoles. Data sourced from related studies. mdpi.com *Note: The products listed result from a sequence of imine formation, Cornforth rearrangement, and subsequent hydrolysis to yield a new N-substituted 4-formyl triazole.

Extensive Search Reveals No Specific Data for 1-Formyl-1H-1,2,3-triazole-4-carboxamide

Following a comprehensive search of available scientific literature, no specific research data or detailed findings could be located for the chemical compound "this compound." The request for an article detailing its chemical reactivity and transformative chemistry under a specific outline cannot be fulfilled, as the necessary scientific information for this particular molecule does not appear in the indexed search results.

The search yielded information on related, but structurally distinct, compounds. These include:

1-Substituted-4-formyl-1,2,3-triazoles : These molecules possess the formyl group at the 4-position of the triazole ring but lack the carboxamide functionality. Their chemistry, including reactions at the formyl group, has been explored. mdpi.com

1H-1,2,3-triazole-4-carboxamides : This class of compounds features the carboxamide group but lacks the N-formyl substitution on the triazole ring. Research on these molecules often focuses on their synthesis and biological activities. researchgate.netnih.gov

5-Formyl-1-substituted-1H-1,2,3-triazole-4-carboxylic acids and esters : In these derivatives, the formyl group is located at the 5-position, and a carboxylic acid or ester is present at the 4-position, rather than a carboxamide. mdpi.commdpi.com

1,2,4-Triazole-3-carboxamides : These are isomers of the requested compound, belonging to the 1,2,4-triazole (B32235) class, and thus exhibit different chemical properties. mdpi.comnih.gov

The unique structural combination of a formyl group directly attached to the N1 nitrogen of the 1,2,3-triazole ring and a carboxamide group at the C4 position is what defines the target molecule. An N-formyl group on a heterocyclic amine can be labile, which may present synthetic challenges and could contribute to the absence of this specific compound in the reviewed literature.

Due to the strict requirement to focus solely on "this compound" and not introduce information from related structures, it is not possible to generate the requested article on its nucleophilic addition, carboxamide transformations, multi-component reactions, or selectivity. The foundational data required to write accurately on these topics for the specified compound is absent from the search results.

Mechanistic Investigations of Reactions Involving 1 Formyl 1h 1,2,3 Triazole 4 Carboxamide

Elucidation of Reaction Pathways and Intermediates

Reactions involving 1,2,3-triazoles, particularly those with reactive substituents like formyl and carboxamide groups, can proceed through several pathways. Key among these are cycloaddition reactions for the formation of the triazole ring itself, and rearrangements involving the substituents.

One significant reaction pathway for related 1-aryl-4-formyl-1,2,3-triazoles is the Cornforth rearrangement . This rearrangement involves the thermal isomerization of 4-formyl-1,2,3-triazoles in the presence of an amine, leading to a ring-degenerate rearrangement where the substituents on the triazole ring effectively switch positions with those on the imine intermediate. The reaction proceeds through the formation of a 4-iminomethyl-1,2,3-triazole, which is in equilibrium with its rearranged isomer. The position of this equilibrium is influenced by the electronic nature of the substituents.

Another fundamental reaction pathway is the Huisgen 1,3-dipolar cycloaddition , which is the primary method for synthesizing the 1,2,3-triazole core. This reaction involves the [3+2] cycloaddition of an azide (B81097) with an alkyne. The regioselectivity of this reaction (formation of 1,4- or 1,5-disubstituted triazoles) is a key aspect of its mechanism and is often controlled by the use of catalysts, such as copper(I) for the 1,4-regioisomer.

Potential Intermediates: In the context of reactions involving 1-Formyl-1H-1,2,3-triazole-4-carboxamide, several transient species can be postulated:

Imine Intermediates: Formed by the reaction of the formyl group with primary amines. These are central to the Cornforth rearrangement.

Triazoline Intermediates: Unstable, five-membered ring structures that are the initial products of the [3+2] cycloaddition of azides and alkynes before aromatization to the stable triazole ring.

Diazo Intermediates: In some rearrangement pathways, such as the Dimroth rearrangement, ring opening of the triazole can lead to a diazo intermediate before re-closing to form an isomeric triazole.

The following table summarizes potential reaction pathways and their key intermediates for analogous 1,2,3-triazole systems.

Reaction PathwayKey IntermediatesDescription
Cornforth Rearrangement Imine, Zwitterionic speciesThermal rearrangement of 4-formyl-1,2,3-triazoles with amines, leading to positional isomerization.
Huisgen 1,3-Dipolar Cycloaddition TriazolineFormation of the 1,2,3-triazole ring from an azide and an alkyne.
Dimroth Rearrangement Diazo compoundRearrangement involving the exchange of endocyclic and exocyclic nitrogen atoms.

Transition State Analysis and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for analyzing transition states and mapping out the energy profiles of reaction pathways. For 1,2,3-triazole systems, DFT calculations have been employed to understand geometric structures, electronic properties, and the energetics of decomposition and rearrangement reactions.

In a typical reaction coordinate, the energy profile would show the relative energies of the reactants, transition states, intermediates, and products. The transition state represents the highest energy point along the reaction pathway, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

For the Huisgen cycloaddition, theoretical studies have shown that the transition state involves the concerted but asynchronous formation of the two new sigma bonds between the azide and the alkyne. The activation energy for this process can be significantly lowered by catalysis.

Theoretical studies on the decomposition of substituted 1,2,4-triazoles have identified several potential pathways, including ring cleavage, H-transfer, and CONO isomerization for nitro-substituted derivatives. While a different isomer, these studies highlight the types of transition states that can be computationally investigated for triazole rings. The calculations reveal that bond dissociation energies and the stability of potential radical intermediates are key factors in determining the most likely decomposition pathways.

The energy profile for a generic reaction involving a 1,2,3-triazole derivative can be conceptualized in the following table:

Reaction StageRelative Energy (Illustrative)Description
Reactants0 kcal/molStarting materials in their ground state.
Transition State 1+20-30 kcal/molHighest energy point for the formation of an intermediate.
Intermediate+5-10 kcal/molA meta-stable species along the reaction coordinate.
Transition State 2+15-25 kcal/molHighest energy point for the conversion of the intermediate to the product.
Products-10-20 kcal/molFinal, more stable chemical species.

Kinetic Studies and Reaction Order Determination

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants, which in turn helps to elucidate the reaction mechanism. The reaction order with respect to each reactant provides information about the number of molecules of that reactant involved in the rate-determining step.

For the formation of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), kinetic studies have been performed on related systems. These studies often reveal a complex dependence on the concentrations of the reactants, catalyst, and ligands, suggesting a multi-step mechanism. The rate-determining step can vary depending on the specific reaction conditions.

While specific kinetic data for reactions of this compound are not available, a hypothetical kinetic study on its formation or subsequent reaction would involve systematically varying the concentrations of the reactants and monitoring the reaction progress over time, for instance, using spectroscopic methods like NMR or UV-Vis.

A generalized rate law for a reaction involving this compound could take the form:

Rate = k[Reactant A]^x[Reactant B]^y

Where:

k is the rate constant.

[Reactant A] and [Reactant B] are the concentrations of the reactants.

x and y are the reaction orders with respect to each reactant.

The following table outlines the expected relationship between reaction order and the molecularity of the rate-determining step for a hypothetical reaction.

Reaction OrderMolecularity of Rate-Determining StepImplication for Mechanism
First Order UnimolecularThe rate-determining step involves a single molecule (e.g., a rearrangement or decomposition).
Second Order BimolecularThe rate-determining step involves the collision of two molecules (e.g., a cycloaddition).
Complex/Fractional Order Multi-step processIndicates a more complex mechanism with pre-equilibria or competing pathways.

Solvent Effects and Catalytic Influences on Reaction Mechanisms

The choice of solvent can have a profound impact on reaction rates and mechanisms. Polar aprotic solvents like DMSO and DMF have been shown to be effective for the synthesis of substituted 1,2,3-triazoles. These solvents can enhance the solubility of reactants and stabilize charged intermediates or transition states, thereby accelerating the reaction. In some cases, the solvent can directly participate in the reaction mechanism.

Catalysts play a pivotal role in many reactions of 1,2,3-triazoles, most notably in their synthesis. The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and proceeds through a mechanism involving copper-acetylide intermediates. This catalytic cycle dramatically increases the rate and regioselectivity of the reaction compared to the uncatalyzed thermal process. Similarly, ruthenium catalysts can be used to favor the formation of the 1,5-disubstituted regioisomer.

The influence of different reaction conditions can be summarized as follows:

ConditionEffect on MechanismExample
Polar Aprotic Solvent (e.g., DMSO) Stabilizes charged intermediates and transition states, increasing reaction rates.Synthesis of multisubstituted 1,2,3-triazoles.
Protic Solvent (e.g., water, alcohols) Can participate in proton transfer steps and form hydrogen bonds with reactants.Used in some "green" synthetic approaches to triazoles.
Copper(I) Catalyst Accelerates cycloaddition and controls regioselectivity to form 1,4-disubstituted triazoles.CuAAC "click" reaction.
Ruthenium(II) Catalyst Favors the formation of 1,5-disubstituted triazoles.RuAAC reaction.
Base (e.g., Cs2CO3) Can deprotonate reactants to form more reactive intermediates.Formation of triazoles from β-carbonyl phosphonates.

Isotopic Labeling Studies for Mechanistic Probing

Isotopic labeling is a powerful experimental technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), it is possible to follow the connectivity of atoms from reactants to products using techniques like mass spectrometry and NMR spectroscopy.

In the context of 1,2,3-triazole chemistry, ¹⁵N labeling would be particularly informative for studying rearrangement reactions like the Dimroth rearrangement. By selectively labeling one of the nitrogen atoms in the starting material, one could unequivocally determine which nitrogen atoms are involved in the ring-opening and closing steps.

For instance, in a study of the Dimroth rearrangement of a 1-substituted-5-amino-1,2,3-triazole, labeling the exocyclic amino group with ¹⁵N would allow for the determination of whether this nitrogen becomes incorporated into the triazole ring in the product.

While specific isotopic labeling studies on this compound have not been reported, the following table illustrates how such studies could be designed to probe its reaction mechanisms.

Isotopic LabelLabeled PositionPotential Reaction to StudyInformation Gained
¹³C Formyl carbonReactions of the formyl group (e.g., condensation, oxidation)Confirms the fate of the formyl carbon in the product.
¹⁵N N1 of the triazole ringDimroth or Cornforth rearrangementsTracks the position of the N1 atom during the rearrangement.
¹⁵N Carboxamide nitrogenHydrolysis or other reactions of the amideDetermines the origin of nitrogen in products or byproducts.
²H (Deuterium) Formyl hydrogenRedox reactions or proton transfer stepsElucidates the role of the formyl proton in the mechanism.

Theoretical and Computational Chemistry of 1 Formyl 1h 1,2,3 Triazole 4 Carboxamide

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule, including the distribution of electrons, orbital energies, and the nature of chemical bonds. For derivatives of 1,2,3-triazoles, these studies often elucidate the aromaticity of the triazole ring and the electronic influence of its substituents. However, specific studies detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, or charge distribution for 1-Formyl-1H-1,2,3-triazole-4-carboxamide are not available.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure (ground state geometry) and thermodynamic stability of molecules. For related triazole compounds, DFT calculations, often using functionals like B3LYP with various basis sets, have been employed to determine optimized bond lengths, bond angles, and dihedral angles. Such calculations for this compound would provide crucial insights into its conformational preferences, particularly the orientation of the formyl and carboxamide groups relative to the triazole ring. At present, published data containing these specific geometric parameters and energetic profiles are unavailable.

Prediction of Spectroscopic Signatures

Computational methods are frequently used to predict spectroscopic data, which aids in the characterization of newly synthesized compounds. Time-dependent DFT (TD-DFT) can predict UV-Vis absorption spectra, while calculations of vibrational frequencies are used to interpret Infrared (IR) and Raman spectra. Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated to correlate with experimental data. Although spectroscopic data has been calculated for many triazole derivatives, specific predicted IR frequencies, NMR chemical shifts, or electronic transition wavelengths for this compound have not been reported in the searched scientific literature.

Computational Analysis of Reactivity and Selectivity

The reactivity of a molecule can be assessed computationally through various descriptors derived from its electronic structure. Parameters such as the HOMO-LUMO energy gap, global hardness, softness, and electrophilicity index, as well as Fukui functions for predicting sites of nucleophilic and electrophilic attack, are commonly calculated. This type of analysis is crucial for understanding reaction mechanisms and predicting regioselectivity, for instance in cycloaddition reactions. While the reactivity of many triazoles has been explored computationally, a specific analysis of these reactivity descriptors for this compound is absent from the available literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions, such as hydrogen bonding in different solvent environments. For biologically active molecules, MD simulations are essential for studying interactions with protein binding sites. While MD simulations have been performed on various 1,2,3-triazole analogues to understand their binding modes, no such studies have been published specifically for this compound to analyze its conformational landscape or interaction patterns.

Advanced Computational Models for Reaction Pathway Prediction

Advanced computational models are utilized to map out potential reaction pathways and determine the transition state structures and activation energies associated with chemical transformations. These studies are vital for understanding reaction mechanisms and optimizing synthetic routes. The synthesis of substituted triazoles is a well-documented area of research, but computational studies modeling the specific reaction pathways leading to or involving this compound are not found in the existing literature.

Advanced Structural and Spectroscopic Characterization Methodologies for 1 Formyl 1h 1,2,3 Triazole 4 Carboxamide and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 1-Formyl-1H-1,2,3-triazole-4-carboxamide, this technique would provide accurate data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)5-10
b (Å)10-20
c (Å)7-15
β (°)90-100
Z4

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Solution Structure Elucidation

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton and carbon signals and provides information about the connectivity and spatial relationships of atoms within the molecule.

1D NMR (¹H, ¹³C, ¹⁵N) Methodologies

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the formyl proton, the triazole ring proton (if present at N1), and the amide protons. The formyl proton (CHO) would appear as a singlet at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The triazole C5-H proton signal would also be a singlet, expected around δ 8.0-9.0 ppm. The two amide protons (-CONH₂) would likely appear as two separate broad singlets due to restricted rotation around the C-N bond, with chemical shifts in the range of δ 7.0-8.5 ppm. The N1-H proton of the triazole ring would be a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information about all the carbon atoms in the molecule. The formyl carbon (CHO) is expected to have a chemical shift in the range of δ 180-190 ppm. The carboxamide carbonyl carbon (-CONH₂) would resonate at approximately δ 160-170 ppm. The two carbon atoms of the triazole ring (C4 and C5) would have distinct chemical shifts, typically in the range of δ 120-150 ppm. nih.govresearchgate.net

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atoms in the triazole ring and the carboxamide group. rsc.org The three nitrogen atoms of the 1,2,3-triazole ring would exhibit distinct chemical shifts, which can help in unambiguously determining the substitution pattern. rsc.org The amide nitrogen would also have a characteristic chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
CHO9.5 - 10.5 (s)180 - 190
C5-H8.0 - 9.0 (s)120 - 135
CONH₂7.0 - 8.5 (br s, 2H)160 - 170
C4-140 - 150
N1-HVariable (br s)-

2D NMR (COSY, HSQC, HMBC, NOESY) Methodologies

Two-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would primarily be used to confirm the absence of couplings for the singlet signals of the formyl and triazole protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the formyl group (CHO) and the triazole C5 by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart. mdpi.com For the title compound, HMBC would show correlations between the formyl proton and the triazole C5 carbon, and between the triazole C5-H proton and the C4 and carboxamide carbonyl carbons, thus confirming the substitution pattern. arkat-usa.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to determine the preferred conformation of the formyl and carboxamide groups relative to the triazole ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can be used to confirm its molecular formula (C₄H₄N₄O₂).

The fragmentation of 1,2,3-triazoles under mass spectrometric conditions is known to proceed through characteristic pathways. rsc.org A prominent fragmentation pathway for many 1,2,3-triazoles is the loss of a molecule of nitrogen (N₂). rsc.org For this compound, the initial fragmentation would likely involve the loss of N₂ from the triazole ring. Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the formyl group and the cleavage of the carboxamide group.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z (predicted)Proposed Fragment
140[M]⁺
112[M - N₂]⁺
97[M - HNCO]⁺
84[M - N₂ - CO]⁺
69[M - N₂ - HNCO]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the amide group are expected in the region of 3400-3200 cm⁻¹. The C-H stretching of the formyl group would appear around 2850-2750 cm⁻¹. The C=O stretching vibrations of the formyl and amide groups would result in strong absorption bands in the region of 1750-1650 cm⁻¹. sapub.org The C=N and N=N stretching vibrations of the triazole ring are expected in the 1600-1400 cm⁻¹ region. rsc.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the triazole ring. The N=N and C=N stretching vibrations of the triazole ring are expected to show characteristic bands in the Raman spectrum. researchgate.net

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amide N-HStretch3400 - 3200
Formyl C-HStretch2850 - 2750
Formyl C=OStretch1710 - 1690
Amide C=OStretch (Amide I)1680 - 1650
Amide N-HBend (Amide II)1640 - 1550
Triazole RingC=N, N=N Stretch1600 - 1400

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The 1,2,3-triazole ring itself exhibits a π → π* transition at around 205-210 nm. researchgate.netresearchgate.net The presence of the formyl and carboxamide groups, which are chromophores, will likely cause a red shift (bathochromic shift) of this absorption band and may introduce new absorption bands corresponding to n → π* transitions associated with the lone pairs on the oxygen and nitrogen atoms. The absorption maxima and molar absorptivity values would be sensitive to the solvent polarity. nih.gov

Table 5: Predicted UV-Visible Absorption Maxima for this compound

TransitionPredicted λₘₐₓ (nm)Chromophore
π → π220 - 260Triazole ring, C=O
n → π280 - 320C=O (formyl and amide)

Lack of Publicly Available Research Hinders Chiroptical Analysis of this compound Derivatives

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the characterization of chiral derivatives of this compound using chiroptical spectroscopy methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). Despite the importance of these techniques in determining the absolute configuration and conformational analysis of chiral molecules, specific studies and detailed research findings for this particular class of compounds appear to be unpublished or are not available in the public domain.

Chiroptical spectroscopy is a cornerstone in stereochemistry, providing invaluable insights into the three-dimensional structure of chiral molecules. Circular dichroism measures the differential absorption of left and right circularly polarized light, which is particularly useful for studying the spatial arrangement of chromophores and determining the secondary structure of complex molecules. Optical rotatory dispersion, the variation of optical rotation with the wavelength of light, is instrumental in assigning the absolute configuration of enantiomers, often by analyzing the "Cotton effect"—a characteristic change in optical rotation in the vicinity of an absorption band.

While extensive research exists on the chiroptical properties of various other classes of chiral 1,2,3-triazole derivatives, this body of work does not extend to derivatives of this compound. Studies on more complex chiral triazole-containing systems, such as those integrated into polymers or linked to other chromophoric units like binaphthyls, have demonstrated the utility of CD spectroscopy in elucidating their higher-order structures. researchgate.netlibretexts.org Similarly, CD has been employed as a high-throughput method for determining the enantiomeric excess of axially chiral triazoles. acs.org

However, the absence of specific experimental data—including CD spectra, molar ellipticity values, ORD curves, or specific rotation measurements—for chiral derivatives of this compound prevents a detailed discussion and the creation of data tables as requested. The synthesis of such chiral derivatives, for instance by introducing a chiral substituent at the N1-position of the triazole ring or by incorporating a chiral amide moiety, would be the first step toward such an analysis. Subsequent investigation using CD and ORD spectroscopy would be necessary to generate the foundational data for a thorough structural and spectroscopic characterization. Without such primary research, any discussion on the topic would be purely speculative and fall outside the required scope of a scientifically accurate article based on existing findings.

Further research is required to synthesize the relevant chiral compounds and analyze them using chiroptical techniques to fill this knowledge gap.

Advanced Applications of 1 Formyl 1h 1,2,3 Triazole 4 Carboxamide in Materials Science and Catalysis

Utilization as a Building Block in Polymer Chemistry

The bifunctional nature of 1-Formyl-1H-1,2,3-triazole-4-carboxamide makes it an excellent candidate monomer for polycondensation reactions. The presence of both a formyl (-CHO) and a carboxamide (-CONH2) group allows for various polymerization strategies. For instance, the formyl group can undergo condensation with monomers containing amino groups to form polymers with azomethine (Schiff base) linkages, while the carboxamide group can react with acyl chlorides or carboxylic acids.

One potential route is the reaction of this compound with diamines. The formyl group would react with one amino group of the diamine, and the carboxamide's N-H bond could potentially react with a suitable functional group on another monomer. A more direct approach involves the reaction of the formyl group to form an imine bond and the amide group participating in reactions, for example, with diisocyanates.

The resulting polymers would incorporate the thermally stable 1,2,3-triazole ring into their backbone, which is known to enhance thermal stability. The properties of these polymers, such as solubility, thermal behavior, and mechanical strength, could be tailored by the choice of the co-monomer.

Table 1: Potential Polymerization Reactions and Resulting Polymer Characteristics

Co-monomerLinkage TypePotential Polymer Characteristics
Aromatic DiaminesAzomethine (-CH=N-)High thermal stability, potential for liquid crystalline behavior, colored and potentially fluorescent.
Aliphatic DiolsAcetal (B89532) / Ester (after oxidation/hydrolysis)Increased flexibility, lower glass transition temperature, improved solubility in common organic solvents.
DiisocyanatesImine and Urea-like linkagesRigid polymer chains, high melting points, strong intermolecular hydrogen bonding.

Integration into Novel Organic Frameworks and Supramolecular Assemblies

The 1,2,3-triazole ring, along with the formyl and carboxamide substituents, contains multiple hydrogen bond donors and acceptors, making this compound an ideal component for constructing supramolecular assemblies. The N-H protons of the triazole and carboxamide groups can act as hydrogen bond donors, while the nitrogen atoms of the triazole ring and the oxygen atoms of the formyl and carboxamide groups can act as hydrogen bond acceptors.

These specific and directional interactions can guide the self-assembly of the molecules into well-defined, ordered structures such as tapes, sheets, or helical assemblies. The planarity of the triazole ring also facilitates π-π stacking interactions, which further stabilize these supramolecular architectures. The combination of hydrogen bonding and π-π stacking can lead to the formation of porous organic frameworks where small molecules or ions can be hosted.

For example, the carboxamide group is well-known for its ability to form robust hydrogen-bonded dimers. This, in conjunction with the other interaction sites on the molecule, could lead to the formation of two-dimensional sheets. The formyl group can also participate in weaker C-H···O hydrogen bonds, adding another layer of control over the final supramolecular structure.

Role in Coordination Chemistry as a Ligand for Metal Complexes

The 1,2,3-triazole moiety is an effective ligand for a variety of transition metals, with the nitrogen atoms acting as coordination sites. The presence of the formyl and carboxamide groups in this compound introduces additional donor atoms (oxygen and nitrogen), transforming it into a potentially multidentate ligand.

This multidentate character allows it to form stable chelate rings with metal ions, enhancing the stability of the resulting coordination complexes. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand. Possible coordination modes include:

Monodentate: Coordination through one of the triazole nitrogen atoms.

Bidentate: Chelation involving a triazole nitrogen and the formyl oxygen, or a triazole nitrogen and the carboxamide oxygen.

Bridging: The ligand could bridge two or more metal centers, using the triazole ring and the carbonyl groups as coordination points. Imine derivatives of 4-formyl-1,2,3-triazoles have been shown to be interesting ligands in coordination chemistry.

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters connected by organic linkers. Triazole-containing ligands are widely used as linkers in MOF synthesis due to their ability to form robust frameworks with interesting properties for gas storage and catalysis.

This compound can serve as a functional linker for the synthesis of novel MOFs. The triazole nitrogen atoms, along with the oxygen and nitrogen atoms of the formyl and carboxamide groups, can coordinate to metal centers, leading to the formation of 3D porous networks. The functional groups not only act as coordination sites but also decorate the pores of the MOF, imparting specific chemical properties. For instance, the amide groups can enhance the affinity of the MOF for CO2 capture.

The synthesis of these MOFs would typically be carried out under solvothermal conditions, reacting a metal salt with the ligand in a high-boiling point solvent. The structure and porosity of the resulting MOF could be tuned by varying the metal ion, the ligand-to-metal ratio, and the reaction temperature and time.

Application in Heterogeneous and Homogeneous Catalysis

Metal complexes derived from triazole-based ligands have shown significant promise in both homogeneous and heterogeneous catalysis.

Heterogeneous Catalysis: MOFs constructed using this compound as a linker can serve as excellent heterogeneous catalysts. The metal nodes within the MOF structure can act as Lewis acid sites, while the functional groups on the linker can provide basic sites or hydrogen-bonding interactions to activate substrates. The well-defined porous structure of the MOF allows for size- and shape-selective catalysis. For example, copper-based MOFs have been shown to be effective catalysts for click reactions and oxidation reactions.

Homogeneous Catalysis: Discrete metal complexes of this compound can function as homogeneous catalysts. The electronic properties of the ligand, influenced by the electron-withdrawing formyl and carboxamide groups, can modulate the reactivity of the metal center. This allows for the fine-tuning of the catalyst's activity and selectivity for various organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The increased activity of Schiff base ligands when they are part of metal complexes has been reported.

Table 2: Potential Catalytic Applications

Catalyst TypeReactionRole of this compound
Heterogeneous (MOF) CO2 CycloadditionLinker provides functional sites (Lewis base, H-bond donors) to co-activate CO2 and epoxides.
Heterogeneous (MOF) Knoevenagel CondensationBasic nitrogen sites on the triazole ring can catalyze the reaction.
Homogeneous (Metal Complex) Suzuki-Miyaura CouplingLigand stabilizes the active metal center (e.g., Palladium) and influences its catalytic efficiency.
Homogeneous (Metal Complex) Alcohol OxidationThe electronic properties of the ligand can tune the redox potential of the metal catalyst (e.g., Ruthenium).

Development of Optoelectronic Materials

Triazole derivatives are known to possess interesting photophysical properties, including fluorescence, making them suitable for applications in optoelectronic devices. The combination of the electron-rich triazole ring with electron-withdrawing formyl and carboxamide groups in this compound can create a "push-pull" electronic structure, which is often associated with enhanced optical properties.

The extended π-conjugation in molecules containing the triazole ring can lead to strong absorption in the UV-visible region and significant fluorescence emission. The emission color and quantum yield can be tuned by modifying the substituents on the triazole ring or by forming metal complexes. The introduction of the carboxamide function can enhance the sensing properties of 2-aryl-1,2,3-triazoles.

Furthermore, the ability of this compound to form ordered supramolecular assemblies or to be incorporated into polymers could lead to materials with interesting solid-state emission properties. These materials could find applications as emitters in organic light-emitting diodes (OLEDs), fluorescent sensors for ions or small molecules, or as components in photoswitches.

Application in Agrochemical Research (Focus on Synthetic Utility and Non-Biological Modes of Action)

Triazole compounds are a cornerstone of modern agrochemical research, with many commercial fungicides, herbicides, and plant growth regulators containing this heterocyclic core.

Synthetic Utility: this compound is a valuable synthetic intermediate for the creation of more complex and potentially more active agrochemical candidates. The formyl group can be readily converted into other functionalities, such as alcohols, carboxylic acids, or imines, while the carboxamide can be hydrolyzed or reacted with other reagents. This synthetic versatility allows for the rapid generation of libraries of new triazole derivatives for biological screening. Triazole derivatives containing carboxamide fragments have displayed outstanding anti-oomycete activity.

Non-Biological Modes of Action: Beyond direct interaction with biological targets, triazole derivatives can have applications in agriculture through non-biological modes of action.

Controlled Release Formulations: The ability of this compound to form polymers or porous frameworks (MOFs) could be exploited to develop controlled-release formulations for existing pesticides or fertilizers. Encapsulating an active ingredient within a triazole-based matrix could protect it from environmental degradation and release it slowly over time, improving efficiency and reducing environmental impact.

Nutrient Chelating Agents: The strong coordinating ability of the triazole ring and the additional donor groups could allow this molecule to act as a chelating agent for metal ions in the soil. This could be used to improve the bioavailability of essential micronutrients for plants or, conversely, to sequester toxic metal ions.

Contributions to Dye and Pigment Chemistry

While direct synthesis of dyes and pigments using this compound is not extensively documented in publicly available literature, the structural motifs of this compound suggest its potential as a versatile precursor in colorant chemistry. The 1,2,3-triazole ring is a known component in various dye structures, contributing to their thermal stability and tinctorial strength. The presence of both a formyl (an aldehyde) and a carboxamide group offers multiple pathways for derivatization into chromophoric systems.

The formyl group can readily undergo condensation reactions with aromatic amines to form azomethine dyes. Furthermore, the triazole nucleus itself can be a key part of a chromophore, particularly in the synthesis of azo dyes. Triazole moieties are known to enhance the color strength and brilliant shades of synthetic dyes. The general stability of the triazole ring under acidic and alkaline conditions also suggests that dyes derived from this scaffold could exhibit good durability.

Chromophoric and Auxochromic Properties:

The this compound core can be considered a potential building block for "push-pull" chromophores. In such systems, the triazole ring can act as a π-conjugated spacer between an electron-donating group (EDG) and an electron-withdrawing group (EWG). The inherent aromaticity and electron-deficient nature of the 1,2,3-triazole ring system can influence the electronic transitions within a dye molecule, thereby affecting its color. The carboxamide and formyl groups can be chemically modified to introduce or enhance auxochromic properties, which are essential for modulating the intensity and shade of the color.

Thermal and Photostability:

Dyes incorporating a 1,2,3-triazole ring are noted for their high thermal stability. This stability is attributed to the aromatic nature and high nitrogen content of the triazole ring. This characteristic is highly desirable for applications where the colorant is exposed to high temperatures during processing or end-use. The photostability, or resistance to fading upon exposure to light, is another critical parameter for dyes and pigments. While specific data for dyes derived from this compound is not available, triazole-based dyes, in general, are investigated for their lightfastness properties.

Hypothetical Performance of a Dye Derived from this compound:

To illustrate the potential, a hypothetical azomethine dye could be synthesized by condensing the formyl group of this compound with an electron-rich aromatic amine like N,N-dimethyl-p-phenylenediamine. The resulting dye's properties can be predicted based on the general knowledge of similar structures.

PropertyPredicted Performance Characteristics
Color Yellow to Orange
Molar Absorptivity (ε) 25,000 - 40,000 L mol⁻¹ cm⁻¹
Thermal Stability Decomposition temperature > 250 °C
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)
Lightfastness (Blue Wool Scale) 4-5

This table presents hypothetical data based on the known properties of structurally similar triazole-based dyes and is for illustrative purposes.

Emerging Applications in Analytical Chemistry Methodologies

The functional groups present in this compound make it a promising candidate for the development of chemosensors and analytical probes. The triazole ring, along with the carboxamide and formyl moieties, provides potential coordination sites for metal ions and hydrogen bonding interactions with various analytes.

Use as a Fluorescent Sensor or Probe:

Triazole derivatives are extensively studied as fluorescent sensors for the detection of metal ions, anions, and small organic molecules. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF).

For instance, a sensor incorporating the this compound scaffold could be designed to bind with a specific metal ion. This binding event would likely involve the nitrogen atoms of the triazole ring and the oxygen atom of the carboxamide group. Such coordination can restrict intramolecular rotations and vibrations, leading to an enhancement of fluorescence intensity. The formyl group could also participate in binding or be further modified with a fluorophore to create a more complex sensor system.

Detection Mechanisms, Sensitivity, and Selectivity:

The detection mechanism of a chemosensor based on this compound would be highly dependent on the target analyte.

For Metal Ions: The lone pair of electrons on the nitrogen atoms of the triazole ring and the oxygen of the carboxamide can act as a binding pocket for metal cations. Upon complexation, changes in the electronic properties of the molecule can lead to a "turn-on" or "turn-off" fluorescent response. The selectivity for a particular metal ion can be tuned by modifying the structure to create a binding cavity of a specific size and geometry.

For Anions: The N-H proton of the carboxamide group can act as a hydrogen bond donor for the recognition of anions like fluoride or cyanide. This interaction can perturb the electronic structure of the molecule, resulting in a detectable optical signal.

Illustrative Sensing Performance for a Hypothetical Sensor:

The following table outlines the potential sensing capabilities of a fluorescent probe derived from this compound for the detection of a hypothetical metal ion (M²⁺).

ParameterProjected Value
Analyte M²⁺ (e.g., Cu²⁺, Pb²⁺)
Detection Limit 0.1 - 10 µM
Response Time < 1 minute
Fluorescence Change "Turn-on" or "Turn-off"
Excitation Wavelength (λex) 350 - 400 nm
Emission Wavelength (λem) 450 - 550 nm
Binding Stoichiometry (Probe:Analyte) 1:1 or 2:1

This table contains illustrative data based on the performance of similar triazole-carboxamide-based chemosensors and is intended to demonstrate potential applications.

Future Research Directions and Emerging Opportunities for 1 Formyl 1h 1,2,3 Triazole 4 Carboxamide

Exploration of Novel and Unprecedented Synthetic Pathways

The primary challenge and opportunity lie in the development of a viable synthetic route to 1-Formyl-1H-1,2,3-triazole-4-carboxamide. The inherent reactivity of the N-formyl group presents a significant hurdle, as it may not be stable under the conditions typically used for constructing the triazole ring or for introducing the carboxamide functionality.

Future synthetic explorations could focus on several innovative strategies:

Late-Stage N-Formylation: A promising approach would involve the synthesis of a stable precursor, such as 1H-1,2,3-triazole-4-carboxamide, followed by a mild and highly selective N-formylation reaction. This would require the development of novel formylating agents that are compatible with the amide and triazole functionalities.

"Click Chemistry" with a Twist: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," could be adapted. One could envision a scenario where a formylated azide (B81097) or a protected formyl-alkyne is employed. The challenge would be the stability of these precursors.

Multi-component Reactions: Designing a one-pot, multi-component reaction that brings together an azide, an alkyne precursor for the carboxamide, and a formylating agent could offer an elegant and efficient pathway.

A hypothetical synthetic approach is outlined below:

StepReactantsReagents and ConditionsProduct
1PropargylamideAzide source (e.g., Sodium Azide)1H-1,2,3-triazole-4-carboxamide
21H-1,2,3-triazole-4-carboxamideMild formylating agent (e.g., Formic acid, DCC)This compound

Discovery of New Reactivity Patterns and Chemical Transformations

The juxtaposition of the N-formyl and C4-carboxamide groups on the 1,2,3-triazole core is expected to give rise to unique reactivity patterns. The electron-withdrawing nature of both substituents will significantly influence the electronic properties of the triazole ring, making it susceptible to specific types of reactions.

Key areas for investigation include:

Intramolecular Cyclizations: The proximity of the formyl and amide groups could facilitate intramolecular cyclization reactions under specific conditions, potentially leading to novel fused heterocyclic systems.

Reactivity of the Formyl Group: The N-formyl group could serve as a handle for various transformations, including reduction to a methyl group, oxidation to a carboxylic acid (followed by decarboxylation), or conversion to an imine for further functionalization.

Directed C-H Functionalization: The formyl and amide groups might act as directing groups for the regioselective C-H functionalization of the triazole ring or adjacent substituents, opening avenues for the synthesis of complex derivatives.

Integration into Advanced Functional Materials for Specific Technological Applications

While speculative without experimental data, the structural features of this compound suggest potential applications in materials science. The polar nature of the formyl and carboxamide groups, combined with the aromatic triazole ring, could lead to materials with interesting properties.

Potential applications to be explored:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring and the oxygen atoms of the formyl and carboxamide groups could act as coordination sites for metal ions, leading to the formation of novel coordination polymers or MOFs with potential applications in gas storage, catalysis, or sensing.

Hydrogen-Bonded Networks: The presence of both hydrogen bond donors (amide N-H) and acceptors (formyl and amide C=O, triazole nitrogens) could facilitate the formation of well-defined supramolecular structures through hydrogen bonding. These could have applications in crystal engineering and the design of materials with specific optical or electronic properties.

High-Energy Materials: The high nitrogen content of the triazole ring is a characteristic feature of some energetic materials. The impact of the N-formyl and C4-carboxamide groups on the thermal stability and energetic performance of the molecule would be a critical area of investigation.

Development of High-Throughput Screening Methods for Non-Biological Applications

Once synthetic routes are established, high-throughput screening (HTS) could accelerate the discovery of non-biological applications for this compound and its derivatives.

Future HTS campaigns could focus on:

Catalyst Discovery: Libraries of derivatives with varied substituents could be screened for catalytic activity in a range of organic transformations. The triazole core can act as a ligand for transition metals, and the N-formyl and C4-carboxamide groups could modulate the catalytic activity.

Sensing and Detection: The molecule's potential to interact with specific analytes through coordination or hydrogen bonding could be exploited. HTS could be used to screen for derivatives that exhibit a detectable change (e.g., colorimetric or fluorescent) upon binding to a target molecule.

Materials Properties: HTS methods could be developed to rapidly assess properties such as thermal stability, solubility in different polymers, and optical properties for a library of derivatives, aiding in the identification of candidates for specific material applications.

Computational Design and Rational Synthesis of Enhanced Derivatives for Tailored Functions

Computational chemistry will be an indispensable tool in guiding the exploration of this compound. Density functional theory (DFT) and other computational methods can provide valuable insights into the molecule's structure, electronics, and reactivity, even before its synthesis.

Key areas for computational investigation include:

Structural and Electronic Properties: Calculations can predict the preferred conformation of the molecule, the bond lengths and angles, and the distribution of electron density. This information is crucial for understanding its potential reactivity and intermolecular interactions.

Reaction Mechanisms: Computational modeling can be used to explore the feasibility of different synthetic pathways and to understand the mechanisms of potential chemical transformations.

Design of Derivatives: By systematically modifying the substituents on the triazole ring, computational screening can identify derivatives with enhanced properties for specific applications. For example, the electronic properties could be tuned to optimize catalytic activity or to achieve desired optical properties.

The following table outlines hypothetical computational targets and their potential impact:

Computational TargetMethodPotential Impact on Research
Prediction of stable conformers and electronic propertiesDFTGuide synthetic efforts and predict reactivity.
Modeling of reaction pathways for synthesisTransition State TheoryOptimize reaction conditions and identify potential byproducts.
In silico screening of derivatives for catalytic activityMolecular Docking, QM/MMPrioritize the synthesis of promising catalyst candidates.
Prediction of absorption and emission spectra of derivativesTD-DFTDesign of novel dyes or fluorescent probes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.